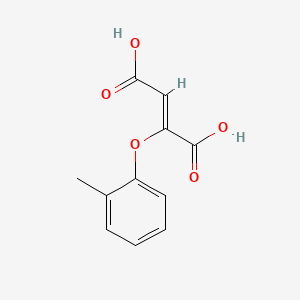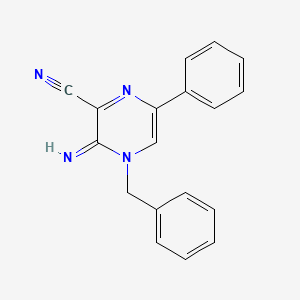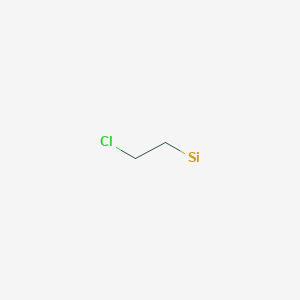
Benzylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzylchloride, also known as (Chloromethyl)benzene, is an organic compound with the chemical formula C₆H₅CH₂Cl. It is a colorless to slightly yellow liquid with a pungent, aromatic odor. This compound is a reactive organochlorine compound widely used as a chemical building block in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzylchloride is primarily synthesized through the gas-phase photochemical reaction of toluene with chlorine. This reaction proceeds via a free radical mechanism, involving the intermediacy of free chlorine atoms . The reaction can be represented as: [ \text{C}_6\text{H}_5\text{CH}_3 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods: Approximately 100,000 tonnes of this compound are produced annually using this method . Other methods of production include the Blanc chloromethylation of benzene and the treatment of benzyl alcohol with hydrochloric acid .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the presence of the polar C-Cl bond.
Oxidation Reactions: this compound can be oxidized to benzoic acid in the presence of alkaline potassium permanganate.
Hydrolysis: this compound reacts with water to form benzyl alcohol and hydrochloric acid.
Common Reagents and Conditions:
Sodium Cyanide: Used in the formation of benzyl cyanide.
Potassium Permanganate: Used in the oxidation to benzoic acid.
Water: Used in hydrolysis reactions.
Major Products:
Benzyl Cyanide: Formed from the reaction with sodium cyanide.
Benzoic Acid: Formed from the oxidation reaction.
Benzyl Alcohol: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Benzylchloride has a wide range of applications in scientific research and industry:
Pharmaceutical Industry: It is used as an intermediate in the production of various pharmaceutical compounds, including amphetamine-class drugs, antihistamines, and antibiotics.
Dyes and Pigments: It is used in the synthesis of certain dyes and pigments, such as quinoline yellow.
Perfume Industry: this compound is used as a starting material in the synthesis of benzyl benzoate, a fixative that helps prolong the fragrance of perfumes.
Textile Industry: Its antimicrobial properties are exploited to manufacture ‘fresh’ or ‘antimicrobial’ clothing.
Wirkmechanismus
Benzylchloride acts as an alkylating agent due to its reactive C-Cl bond. It undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. This reactivity makes it useful in introducing the benzyl protecting group in organic synthesis . The hydrolysis of this compound in contact with mucous membranes produces hydrochloric acid, which can cause irritation .
Vergleich Mit ähnlichen Verbindungen
Benzalchloride (C₆H₅CHCl₂): Similar to benzylchloride but with two chlorine atoms attached to the benzyl group.
Benzotrichloride (C₆H₅CCl₃): Contains three chlorine atoms attached to the benzyl group.
Comparison:
Eigenschaften
CAS-Nummer |
100-47-7 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-Chloro-2-methylanilino)-7-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173535.png)
![2-[3-(3-Chloro-2-methylanilino)-5-methylimidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1173540.png)
![2-[4-(dimethylamino)phenyl]-N-(3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1173542.png)
![N-(3-chlorophenyl)-7-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1173543.png)





